(S)-2-Trifluoromethylpiperidine hydrochloride
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Overview
Description
(S)-2-Trifluoromethylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. The trifluoromethyl group attached to the piperidine ring enhances the compound’s chemical stability and biological activity. This compound is often used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Trifluoromethylpiperidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure consistent product quality and yield.
Purification: The compound is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Trifluoromethylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(S)-2-Trifluoromethylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Trifluoromethylpiperidine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes or receptors, modulating their activity.
Pathways Involved: It affects signaling pathways related to neurotransmission, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylpyrrolidine: Another trifluoromethyl-substituted heterocycle with similar properties.
2-Trifluoromethylmorpholine: A morpholine derivative with a trifluoromethyl group.
2-Trifluoromethylpyridine: A pyridine derivative with a trifluoromethyl group.
Uniqueness
(S)-2-Trifluoromethylpiperidine hydrochloride is unique due to its specific ring structure and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-(trifluoromethyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-3-1-2-4-10-5;/h5,10H,1-4H2;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBQESPBTCELOM-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1389320-24-4 |
Source
|
Record name | (2S)-2-(trifluoromethyl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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